Acide 5-hydroxypicolininique chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

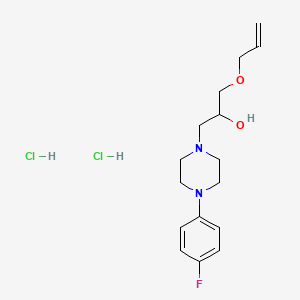

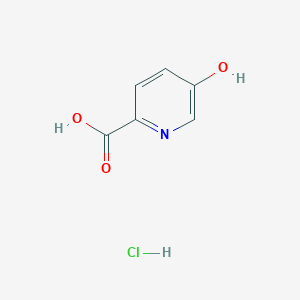

5-Hydroxypicolinic acid hydrochloride is a derivative of picolinic acid, a pyridine carboxylic acid. It is an important natural pyridine derivative with a hydroxyl group at the 5-position and a carboxyl group at the 2-position on the pyridine ring. This compound is known for its role in various biochemical and industrial processes, including its microbial degradation in the environment .

Applications De Recherche Scientifique

5-Hydroxypicolinic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Studied for its role in microbial degradation and metabolic pathways.

Industry: Utilized in the production of dyes, herbicides, and pesticides.

Mécanisme D'action

Target of Action

5-Hydroxypicolinic acid hydrochloride is a natural pyridine derivative that is microbially degraded in the environment . The primary targets of this compound are the enzymes involved in its degradation, particularly those encoded by the hpa operon in Alcaligenes faecalis JQ135 .

Mode of Action

The interaction of 5-Hydroxypicolinic acid hydrochloride with its targets involves a series of biochemical reactions. The compound is acted upon by a monocomponent flavin adenine dinucleotide (FAD)-dependent monooxygenase, HpaM, which catalyzes the ortho decarboxylative hydroxylation of 5-Hydroxypicolinic acid hydrochloride, generating 2,5-dihydroxypyridine .

Biochemical Pathways

The degradation of 5-Hydroxypicolinic acid hydrochloride affects several biochemical pathways. The compound is converted into 2,5-dihydroxypyridine by the action of HpaM . Other enzymes encoded by the hpa operon, such as 2,5DHP dioxygenase, N-formylmaleamic acid deformylase, and maleamate amidohydrolase, are also involved in the metabolism of the compound .

Pharmacokinetics

The compound is known to be microbially degraded in the environment, suggesting that it may be metabolized and excreted by microorganisms .

Result of Action

The molecular and cellular effects of the action of 5-Hydroxypicolinic acid hydrochloride involve the degradation of the compound and its conversion into other substances, such as 2,5-dihydroxypyridine . This process is part of the broader metabolism of pyridine derivatives .

Action Environment

The action of 5-Hydroxypicolinic acid hydrochloride is influenced by environmental factors, as the compound is degraded by microorganisms in the environment . Factors such as the presence of specific microorganisms and environmental conditions may affect the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

5-Hydroxypicolinic acid hydrochloride is involved in biochemical reactions, particularly in microbial degradation processes . The enzymes, proteins, and other biomolecules it interacts with are not yet fully identified. It is known that the HpaM enzyme, a monocomponent flavin adenine dinucleotide (FAD)-dependent monooxygenase, plays a crucial role in the degradation of 5-Hydroxypicolinic acid .

Cellular Effects

In Alcaligenes faecalis JQ135, a gene cluster, hpa, responsible for 5-Hydroxypicolinic acid hydrochloride degradation, was identified . The transcription of the hpa operon was negatively regulated by a TetR family regulator, HpaR . This regulation influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 5-Hydroxypicolinic acid hydrochloride involves the HpaM enzyme. HpaM catalyzes the ortho decarboxylative hydroxylation of 5-Hydroxypicolinic acid, generating 2,5-dihydroxypyridine . This monooxygenase activity of HpaM is FAD and NADH dependent .

Temporal Effects in Laboratory Settings

It is known to be stable at room temperature .

Metabolic Pathways

5-Hydroxypicolinic acid hydrochloride is involved in the metabolic pathways of microbial degradation . The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are not yet fully identified.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Hydroxypicolinic acid hydrochloride can be synthesized through several methods. One common approach involves the hydroxylation of picolinic acid. The reaction typically requires a strong oxidizing agent such as potassium permanganate (KMnO4) under acidic conditions . The reaction proceeds as follows:

Picolinic acid+KMnO4→5-Hydroxypicolinic acid

Industrial Production Methods

In industrial settings, the production of 5-Hydroxypicolinic acid hydrochloride often involves the use of microbial strains capable of degrading and utilizing 5-Hydroxypicolinic acid as a sole carbon source. For example, the bacterial strain Pusillimonas sp. 5HP has been shown to degrade 5-Hydroxypicolinic acid efficiently .

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydroxypicolinic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: 5-Ketopicolinic acid.

Reduction: 5-Hydroxypicolinic alcohol.

Substitution: 5-Halopicolinic acid derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Picolinic acid: A pyridine carboxylic acid with a carboxyl group at the 2-position.

Nicotinic acid: A pyridine carboxylic acid with a carboxyl group at the 3-position.

Isonicotinic acid: A pyridine carboxylic acid with a carboxyl group at the 4-position.

Uniqueness

5-Hydroxypicolinic acid hydrochloride is unique due to the presence of both a hydroxyl group at the 5-position and a carboxyl group at the 2-position on the pyridine ring. This unique structure allows it to participate in specific biochemical pathways and reactions that are not possible with other similar compounds .

Propriétés

IUPAC Name |

5-hydroxypyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h1-3,8H,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPZVNILDMNFDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2558061.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2558063.png)

![N'-(3,4-dimethylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2558066.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2558067.png)

-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2558071.png)

![2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2558072.png)